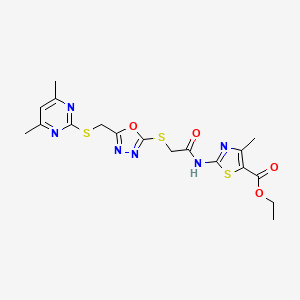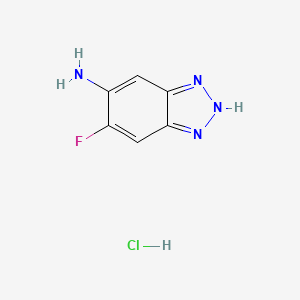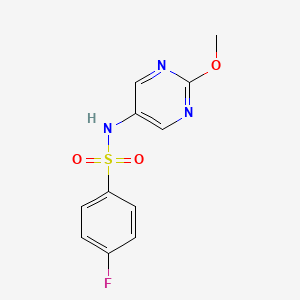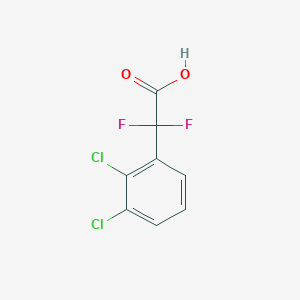![molecular formula C8H11F3O3 B3014581 (2S)-2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid CAS No. 2248213-85-4](/img/structure/B3014581.png)
(2S)-2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid, also known as TFMPA, is a synthetic compound used in scientific research. It is a potent and selective antagonist of the GABA receptor, which is involved in the regulation of neuronal excitability.
科学研究应用
(2S)-2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid is widely used in scientific research as a tool to study the GABA receptor. It has been shown to be a potent and selective antagonist of the GABA receptor, which makes it a valuable tool for studying the role of the GABA receptor in various physiological and pathological conditions. This compound has been used to study the effects of GABAergic neurotransmission on neuronal excitability, synaptic plasticity, and learning and memory.
作用机制
(2S)-2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid acts as a competitive antagonist of the GABA receptor. It binds to the same site on the receptor as GABA, but it does not activate the receptor. Instead, it blocks the binding of GABA to the receptor, which results in a decrease in the inhibitory effects of GABA on neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the excitability of neurons in the hippocampus, which is a brain region involved in learning and memory. This compound has also been shown to decrease the amplitude of inhibitory postsynaptic currents in the hippocampus, which suggests that it reduces the inhibitory effects of GABA on neuronal excitability.
实验室实验的优点和局限性
One advantage of using (2S)-2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid in lab experiments is that it is a potent and selective antagonist of the GABA receptor. This makes it a valuable tool for studying the role of the GABA receptor in various physiological and pathological conditions. However, one limitation of using this compound is that it is a synthetic compound, which means that it may have off-target effects that are not related to its effects on the GABA receptor.
未来方向
There are several future directions for research on (2S)-2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid. One direction is to study the effects of this compound on other neurotransmitter systems, such as glutamate and dopamine. Another direction is to develop more selective antagonists of the GABA receptor that have fewer off-target effects. Additionally, research could focus on the development of this compound analogs that have improved pharmacokinetic properties, such as increased bioavailability and longer half-life.
Conclusion:
This compound is a synthetic compound that is widely used in scientific research as a tool to study the GABA receptor. It is a potent and selective antagonist of the GABA receptor, which makes it a valuable tool for studying the role of the GABA receptor in various physiological and pathological conditions. This compound has been shown to have a number of biochemical and physiological effects, including increasing the excitability of neurons in the hippocampus and reducing the inhibitory effects of GABA on neuronal excitability. While this compound has some limitations, it is a valuable tool for studying the GABA receptor and has several potential future directions for research.
合成方法
(2S)-2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid can be synthesized by the reaction of 2,2,2-trifluoroethyl acrylate with 2-methyl-1,3-dioxolane-4-methanol in the presence of a Lewis acid catalyst. The resulting product is then treated with hydrochloric acid to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
属性
IUPAC Name |
(2S)-2-[5-(trifluoromethyl)oxolan-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O3/c1-4(7(12)13)5-2-3-6(14-5)8(9,10)11/h4-6H,2-3H2,1H3,(H,12,13)/t4-,5?,6?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFCIJCKEYIGQW-KXGSVCODSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(O1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC(O1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(Trifluoromethyl)-2-azaspiro[3.3]heptane](/img/structure/B3014501.png)


![N-(1-cyanocyclobutyl)-4-[ethyl(propan-2-yl)amino]-N-methylbenzamide](/img/structure/B3014506.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3014509.png)

![N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide](/img/structure/B3014513.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3014514.png)
![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3014516.png)
![3-((2,5-dimethylphenyl)sulfonyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B3014517.png)
